Bis(1-methyl-1H-imidazol-2-yl)methanone

Catalog No.
S1932721
CAS No.
62366-40-9
M.F
C9H10N4O
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1-methyl-1H-imidazol-2-yl)methanone

CAS Number

62366-40-9

Product Name

Bis(1-methyl-1H-imidazol-2-yl)methanone

IUPAC Name

bis(1-methylimidazol-2-yl)methanone

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3

InChI Key

BBDFYGQFWQRHFH-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C(=O)C2=NC=CN2C

Canonical SMILES

CN1C=CN=C1C(=O)C2=NC=CN2C

Anti-tubercular Activity

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: Bis(1-methyl-1H-imidazol-2-yl)methanone derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds are part of a broader class of imidazole-containing compounds known for their wide range of biological activities.

Methods of Application: The derivatives were synthesized using appropriate chemical reactions and then tested against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of the compounds.

Results: The synthesized compounds showed promising anti-tubercular activity, with specific derivatives exhibiting significant MIC values, indicating their potential as therapeutic agents against tuberculosis .

Antimicrobial Activity

Scientific Field: Microbiology

Application Summary: Imidazole derivatives, including Bis(1-methyl-1H-imidazol-2-yl)methanone, have been reported to exhibit antimicrobial properties against various bacterial strains.

Methods of Application: The compounds were tested in vitro against a panel of bacterial strains. The methods included broth dilution, agar diffusion, and other relevant microbiological assays to determine the antibacterial potency.

Results: The compounds demonstrated varying degrees of antibacterial activity, with some showing high potency comparable to standard antibiotics .

Anticancer Activity

Scientific Field: Oncology

Application Summary: Research has indicated that imidazole derivatives can have antitumor properties, making them candidates for anticancer drug development.

Methods of Application: Cancer cell lines were treated with Bis(1-methyl-1H-imidazol-2-yl)methanone derivatives, and their effects on cell viability, proliferation, and apoptosis were measured.

Results: Certain derivatives induced apoptosis and inhibited cancer cell growth, suggesting their potential use in cancer therapy .

Anti-inflammatory Activity

Scientific Field: Immunology

Application Summary: Imidazole compounds are known to possess anti-inflammatory properties, which can be beneficial in treating various inflammatory disorders.

Methods of Application: In vivo and in vitro models of inflammation were used to test the efficacy of the compounds. Assays measured the inhibition of inflammatory markers and cytokines.

Results: The compounds effectively reduced inflammation in the tested models, indicating their therapeutic potential in inflammatory diseases .

Antioxidant Activity

Scientific Field: Biochemistry

Application Summary: Imidazole derivatives, including Bis(1-methyl-1H-imidazol-2-yl)methanone, have been explored for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.

Methods of Application: Various antioxidant assays, such as DPPH radical scavenging and FRAP assays, were employed to evaluate the antioxidant potential of these compounds.

Results: The compounds exhibited significant antioxidant activity, highlighting their potential as therapeutic agents in diseases where oxidative stress is a contributing factor .

Antiviral Activity

Scientific Field: Virology

Application Summary: Imidazole derivatives have been studied for their antiviral activities against a range of viruses, offering a potential avenue for new antiviral drug development.

Methods of Application: Viral inhibition assays were conducted to test the effectiveness of Bis(1-methyl-1H-imidazol-2-yl)methanone derivatives against specific viruses.

Results: Some derivatives showed inhibitory effects on viral replication, suggesting their use as antiviral agents .

Colorimetric Indicator for Iron (II)

Scientific Field: Analytical Chemistry

Application Summary: Bis(1-methyl-1H-imidazol-2-yl)methanone has been identified as a highly selective colorimetric indicator for Fe (II) ions in aqueous samples.

Methods of Application: The compound is used in a colorimetric assay where it reacts with Fe (II) ions, resulting in a visible color change that can be quantified spectrophotometrically.

Results: The specificity of the reaction allows for the accurate detection and quantification of Fe (II) ions in various samples, which is essential in environmental monitoring and industrial processes .

Synthesis of Novel Palladium Complexes

Scientific Field: Inorganic Chemistry

Application Summary: Research has been conducted on the synthesis of novel palladium (Pd) complexes using Bis(1-methyl-1H-imidazol-2-yl)methanone as a ligand, which have shown potential tumor inhibitory activity.

Methods of Application: The Pd complexes were synthesized and characterized using various analytical techniques. The biological activity was assessed through in vitro assays against tumor cells.

Results: The Pd complexes exhibited promising tumor inhibitory properties, suggesting their potential development as anticancer drugs .

Development of New Drugs

Scientific Field: Drug Design and Discovery

Application Summary: The imidazole core of Bis(1-methyl-1H-imidazol-2-yl)methanone is crucial in the development of new drugs due to its broad range of chemical and biological properties.

Methods of Application: The compound serves as a synthon in the synthesis of various pharmacologically active derivatives, which are then screened for their therapeutic potential.

Results: Several derivatives have been identified with significant biological activities, leading to the development of new drugs for various diseases .

Bis(1-methyl-1H-imidazol-2-yl)methanone is an organic compound with the molecular formula C9H10N4OC_9H_{10}N_4O. It features a central carbonyl group bonded to two 1-methyl-1H-imidazol-2-yl moieties. This compound is notable for its role in coordination chemistry, particularly in forming complexes with transition metals, which can exhibit unique electronic and structural properties.

Due to the lack of research on Bis(1-methyl-1H-imidazol-2-yl)methanone, its mechanism of action in biological systems or interaction with other compounds remains unknown.

Information regarding safety hazards like flammability, reactivity, or toxicity is not available in scientific literature [, , ]. As with any unknown compound, it's advisable to handle Bis(1-methyl-1H-imidazol-2-yl)methanone with caution in a laboratory setting following proper safety protocols.

Where it acts as a colorimetric indicator. It has been shown to interact with iron(II), suggesting potential applications in biochemical assays and as a chelating agent . The compound's imidazole rings may also contribute to its biological interactions, as imidazole derivatives are known for their roles in various enzymatic processes.

The synthesis of bis(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several methods:

  • Direct Reaction: A common method involves the reaction of 1-methylimidazole with a suitable carbonyl source under controlled conditions.
  • Metal Coordination: As demonstrated in the synthesis of metal complexes, bis(1-methyl-1H-imidazol-2-yl)methanone can be synthesized by reacting 1-methylimidazole derivatives with metal salts in methanol .
  • Oxidation Methods: Oxidation techniques may also be employed to convert precursor compounds into bis(1-methyl-1H-imidazol-2-yl)methanone derivatives .

The applications of bis(1-methyl-1H-imidazol-2-yl)methanone are diverse:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are useful in catalysis and materials science.
  • Biochemical Assays: Its ability to act as a colorimetric indicator makes it valuable for detecting iron ions and other metal species in biological samples.
  • Pharmaceutical Research: The compound's biological activity suggests potential applications in drug development and therapeutic interventions.

Studies have shown that bis(1-methyl-1H-imidazol-2-yl)methanone interacts effectively with transition metals, particularly iron. The formation of stable complexes enhances the understanding of its coordination chemistry and potential applications in medicinal chemistry . These interactions are crucial for developing new materials and exploring catalytic processes.

Several compounds share structural similarities with bis(1-methyl-1H-imidazol-2-yl)methanone. Here are some noteworthy examples:

Compound NameStructural FeaturesUnique Characteristics
Bis(benzimidazol-2-yl)methanoneContains benzimidazole rings instead of imidazolesExhibits different coordination properties
Bis(pyridinyl)methanoneFeatures pyridine ringsKnown for strong electron-withdrawing effects
1,3-Bis(1-methylimidazolium)propaneContains imidazolium cationsUtilized in ionic liquids and catalysis

Uniqueness of Bis(1-methyl-1H-imidazol-2-yl)methanone

Bis(1-methyl-1H-imidazol-2-yl)methanone is unique due to its specific imidazole structure, which allows for versatile coordination chemistry and significant biological interactions. Its ability to form stable complexes with transition metals sets it apart from other similar compounds, making it a subject of interest in both academic and industrial research.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Bis(1-methyl-1H-imidazol-2-yl)methanone

Dates

Modify: 2023-08-16

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